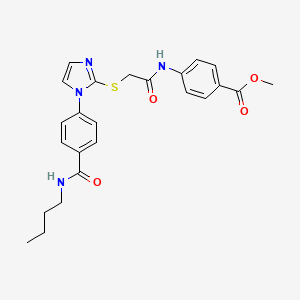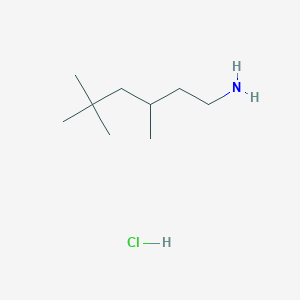
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide, also known as FCPPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development. This molecule has a unique structure and properties that make it an attractive candidate for various biological studies.
Aplicaciones Científicas De Investigación
Neuroinflammation and Molecular Imaging
PET Imaging of Microglia : A derivative of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide, specifically [11C]CPPC, has been identified as a PET radiotracer specific for CSF1R, a microglia-specific marker. This development offers a noninvasive tool for imaging reactive microglia and disease-associated microglia, contributing significantly to our understanding of neuroinflammation in neuropsychiatric disorders. The tracer's ability to specifically and noninvasively measure microglial activity opens new avenues in the study of brain injury and repair mechanisms, as well as the development of therapeutics targeting neuroinflammation (Horti et al., 2019).
Analytical and Spectral Study
Organic Ligands and Metal Complexes : Research into the chelating properties of furan ring-containing organic ligands demonstrates their antimicrobial activity against human pathogenic bacteria. The study of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide and its metal complexes provides insight into their structural properties and potential applications in combating bacterial infections, showcasing the chemical versatility and applicability of these compounds in medicinal chemistry and materials science (Patel, 2020).
Synthesis and Reactivity
Synthesis and SAR : The synthesis and structure-activity relationship (SAR) of 5-aryl-furan-2-carboxamide derivatives highlight their potential as urotensin-II receptor antagonists. This research indicates the therapeutic promise of furan-containing compounds in addressing conditions related to the urotensin-II receptor, further emphasizing the compound's significance in drug development and pharmacology (Lim et al., 2019).
Material Science
Enzymatic Polymerization : The enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides showcases the compound's potential in creating sustainable alternatives to polyphthalamides. This application underscores the importance of furan derivatives in developing high-performance materials with significant commercial interest, contributing to the advancement of sustainable material science (Jiang et al., 2015).
Propiedades
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12-8-15(23-11-12)16(20)18-9-13-2-5-19(6-3-13)17(21)14-4-7-22-10-14/h4,7-8,10-11,13H,2-3,5-6,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVILONQJXUPTBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2573051.png)
![8-chloro-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2573052.png)



![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2573058.png)
![1,3-dimethyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2573059.png)
![7-Oxo-2-phenylmethoxycarbonyl-2,6-diazaspiro[3.4]octane-5-carboxylic acid](/img/structure/B2573061.png)

![1-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}indoline](/img/structure/B2573063.png)



